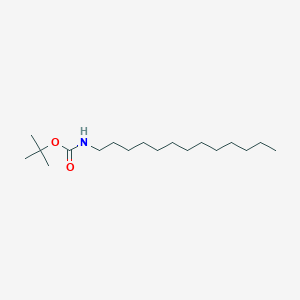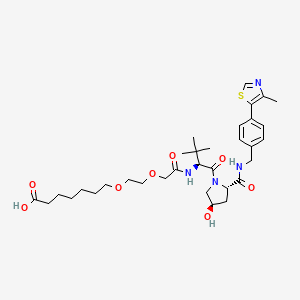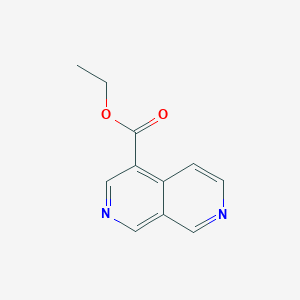![molecular formula C19H16N2O4 B12848030 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is a synthetic compound belonging to the pyridocarbazole family of alkaloids. This compound is structurally related to naturally occurring alkaloids such as olivacine and ellipticine, which are known for their antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate typically involves a multi-step process. One common synthetic route includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction forms a series of b-fused carbazoles, which are then further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate involves its interaction with DNA and enzymes such as topoisomerase II . The compound stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to cell death. Additionally, it may interact with other molecular targets and pathways, including the p53 protein, which plays a role in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is similar to other pyridocarbazole alkaloids such as:
Olivacine: Known for its antitumor activity, olivacine shares a similar tetracyclic structure.
9-Methoxyellipticine: A derivative of ellipticine, it exhibits similar biological activities. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;oxalic acid |
InChI |
InChI=1S/C17H14N2.C2H2O4/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;3-1(4)2(5)6/h3-9,18H,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
GBUAXECQCUKIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)



![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)


![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)



